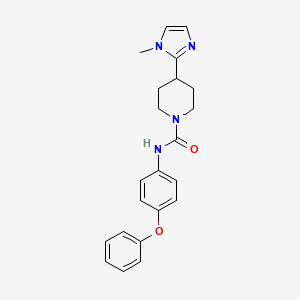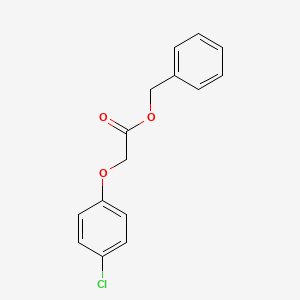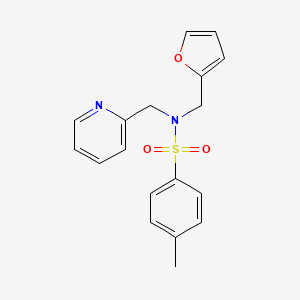
5-(3-chloro-4-propoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-4-propoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole (CPO-TF-OXD) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-propoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes and proteins involved in cellular processes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects
Studies have reported various biochemical and physiological effects of this compound. In vitro studies have shown that this compound has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
5-(3-chloro-4-propoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. It has also been shown to have potent biological activity, making it a useful tool for studying various cellular processes. However, this compound also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store for long periods. It also has low solubility in water, which can make it challenging to use in certain experimental setups.
Future Directions
There are several future directions for research on 5-(3-chloro-4-propoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One area of interest is the development of novel materials based on this compound. For example, this compound has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. Another area of interest is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound interacts with enzymes and proteins in cells. Finally, there is potential for the development of new drugs based on this compound. Studies have shown that it has potent anticancer and antimicrobial activity, making it a promising candidate for drug development.
Synthesis Methods
The synthesis of 5-(3-chloro-4-propoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction of 3-chloro-4-propoxyaniline and tetrahydrofurfuryl alcohol with potassium carbonate and dimethyl sulfoxide. The reaction mixture is then heated at 120°C for 24 hours to obtain the desired product. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
5-(3-chloro-4-propoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antiviral properties. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In agriculture, this compound has been studied for its potential as a pesticide.
properties
IUPAC Name |
5-(3-chloro-4-propoxyphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-2-6-20-13-4-3-10(8-12(13)16)15-17-14(18-21-15)11-5-7-19-9-11/h3-4,8,11H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOMYOCQJPYFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-benzodioxol-5-yl[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5680932.png)


![5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5680960.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)
![5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone](/img/structure/B5680986.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5680990.png)
![9-(2-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5680997.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5681006.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methoxybenzyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5681018.png)
![N-[rel-(3R,4S)-1-(2-hydroxyethyl)-4-propyl-3-pyrrolidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5681025.png)